methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-10-7(8(11)12-3)5-6(2)9-10/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCDTXYUOXYOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623125 | |

| Record name | Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-73-6 | |

| Record name | Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the fields of medicinal chemistry and agrochemistry.[1][2][3] Its unique electronic and steric properties allow for diverse substitutions, leading to a vast library of compounds with a broad spectrum of biological activities.[4][5] Pyrazole derivatives are the core of numerous leading drugs, including the anti-inflammatory agent Celebrex and the erectile dysfunction medication Viagra.[4] Their applications extend to agriculture, where they are integral to the development of potent fungicides, herbicides, and insecticides.[6][7]

This guide focuses on a specific, highly versatile derivative: This compound (CAS No. 88398-73-6). This compound serves as a critical intermediate, a molecular building block for the synthesis of more complex, high-value molecules.[6] Its strategic importance lies in the combination of a stable pyrazole core with three distinct functional handles: an N-ethyl group, a C-methyl group, and a reactive methyl ester. Understanding its chemical properties is paramount for researchers and drug development professionals seeking to leverage its synthetic potential. This document provides a comprehensive overview of its structure, synthesis, spectral characteristics, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its physical and chemical behavior. The ethyl group at the N1 position and the methyl group at the C3 position sterically influence the molecule's interactions, while the methyl carboxylate group at C5 serves as a primary site for chemical modification.

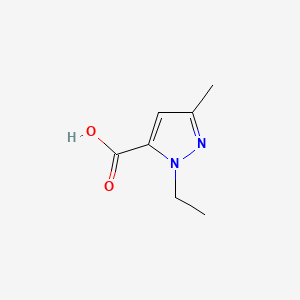

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 88398-73-6 | [6] |

| Molecular Formula | C₈H₁₂N₂O₂ | [6] |

| Molecular Weight | 168.20 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 66-72 °C / 4 mmHg | [6] |

| Purity | ≥ 98% (by GC) | [6] |

| Storage Conditions | Store at 0-8°C, sealed | [6] |

Synthesis and Purification

The synthesis of asymmetrically substituted pyrazoles like this compound requires regioselective control. A robust and common strategy involves the N-alkylation of a pre-existing pyrazole ring. This approach offers superior control over isomer formation compared to the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound, where two isomeric products can often form.

The logical precursor for this synthesis is methyl 3-methyl-1H-pyrazole-5-carboxylate. The N-H proton on the pyrazole ring is acidic and can be removed by a suitable base to generate a pyrazolate anion, which then acts as a nucleophile to displace a leaving group from an ethylating agent, such as iodoethane or diethyl sulfate.

Caption: General workflow for the synthesis via N-alkylation.

Experimental Protocol: N-Ethylation of Methyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol is a representative procedure based on standard N-alkylation methods for pyrazoles.

Materials:

-

Methyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Iodoethane (C₂H₅I) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

-

Addition of Alkylating Agent: Add iodoethane (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Causality: Potassium carbonate acts as the base to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate in situ. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack on the iodoethane. An excess of the base ensures complete deprotonation, while a slight excess of the electrophile drives the reaction to completion.

-

-

Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

-

Self-Validation: The washing steps are critical. The brine wash helps to break any emulsions and further removes water from the organic layer, improving the efficiency of the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound as a colorless liquid.

Spectral and Analytical Characterization

Unambiguous characterization of the final product is essential. While a dedicated spectrum for this specific CAS number is not publicly available, a highly accurate prediction of its spectral data can be synthesized from the analysis of close structural analogs, such as the corresponding carboxylic acid and related pyrazole esters.[8][9][10][11][12]

| Technique | Predicted Data and Interpretation |

| ¹H NMR | δ (ppm) in CDCl₃: ~4.25 (q, 2H, J ≈ 7.2 Hz): The methylene protons (-N-CH₂ -CH₃) adjacent to the pyrazole nitrogen.~2.35 (s, 3H): The methyl protons at the C3 position (-C-CH₃ ).~6.60 (s, 1H): The lone proton at the C4 position on the pyrazole ring.~3.90 (s, 3H): The methyl protons of the ester group (-COOCH₃ ).~1.45 (t, 3H, J ≈ 7.2 Hz): The terminal methyl protons of the N-ethyl group (-N-CH₂-CH₃ ). |

| ¹³C NMR | δ (ppm) in CDCl₃: ~162.0: Carbonyl carbon of the ester.~149.0: C3 of the pyrazole ring (attached to methyl).~140.0: C5 of the pyrazole ring (attached to ester).~108.0: C4 of the pyrazole ring.~52.0: Methoxy carbon (-OC H₃).~45.0: Methylene carbon of N-ethyl (-N-C H₂-CH₃).~15.0: Methyl carbon of N-ethyl (-N-CH₂-C H₃).~13.0: Methyl carbon at C3. |

| FT-IR | ν (cm⁻¹): ~2980-2940 (C-H stretch, alkyl)~1725 (C=O stretch, ester carbonyl) - A strong, sharp absorbance characteristic of the ester functional group.~1550 (C=N stretch, pyrazole ring)~1250, 1100 (C-O stretch, ester) |

| Mass Spec. | (EI, m/z): 168 ([M]⁺): Molecular ion peak.153 ([M-CH₃]⁺): Loss of a methyl radical.139 ([M-C₂H₅]⁺): Loss of the N-ethyl group.137 ([M-OCH₃]⁺): Loss of the methoxy group from the ester, a common fragmentation pathway. |

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional regions: the ester group at C5 and the electron-rich aromatic pyrazole ring, specifically at the C4 position.

Caption: Key reaction pathways for the target compound.

-

Reactions at the Ester Group:

-

Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or KOH in an aqueous alcohol solution) followed by acidic workup to yield the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid .[13] This carboxylic acid is a valuable intermediate for forming amides, acid chlorides, or other ester derivatives.

-

Aminolysis: Direct reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into the corresponding carboxamide . This is a fundamental transformation in drug discovery for creating diverse compound libraries.

-

-

Reactions on the Pyrazole Ring:

-

Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.[14]

-

Halogenation: The compound can be halogenated at the C4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom, respectively. This provides a handle for further functionalization through cross-coupling reactions. A patent describes a similar chlorination process using HCl and hydrogen peroxide on a related substrate.[15]

-

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate in multi-step syntheses.[6]

-

Agrochemical Chemistry: This compound is a building block for creating new herbicides and fungicides.[6] The pyrazole scaffold is known to inhibit specific enzymes in fungi and plants, and modifications at the C5 position via the carboxylate group allow for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

-

Pharmaceuticals and Drug Discovery: In medicinal chemistry, this intermediate is used in the synthesis of active pharmaceutical ingredients (APIs).[6] The pyrazole core is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase-inhibiting effects.[1][4][7] The ability to convert the C5-ester into an amide allows for its incorporation into larger molecules designed to interact with specific biological targets.

Conclusion

This compound is a synthetically versatile and commercially significant chemical intermediate. Its well-defined structure, predictable reactivity at both the ester functional group and the pyrazole C4-position, and straightforward synthesis make it an invaluable tool for chemists. For researchers in drug discovery and agrochemical development, this compound provides a reliable and adaptable scaffold for constructing novel molecules with tailored biological activities. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its effective application in the laboratory and beyond.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]

- 10. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR spectrum [chemicalbook.com]

- 11. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 12. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 13. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 15. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This guide provides a comprehensive overview of the physicochemical characteristics of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific methyl ester in peer-reviewed literature, this document synthesizes information from its carboxylic acid precursor, established chemical principles, and standard analytical methodologies. It is designed to be a practical resource for scientists, offering both theoretical understanding and actionable experimental protocols.

Introduction and Molecular Identity

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. Understanding its physicochemical properties is a critical first step in any research and development pipeline, as these characteristics govern its solubility, stability, absorption, and overall suitability as a drug candidate or intermediate.

The logical starting point for characterizing the target methyl ester is to understand its immediate precursor, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. The properties of this well-documented starting material provide a baseline for predicting the characteristics of its ester derivative.

Table 1: Core Identity of the Precursor and Target Compound

| Property | 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | This compound (Predicted) |

| Molecular Structure |  |  |

| Molecular Formula | C₇H₁₀N₂O₂[1] | C₈H₁₂N₂O₂ |

| Molecular Weight | 154.17 g/mol [1] | 168.19 g/mol |

| CAS Number | 50920-65-5[2] | Not assigned or found in public databases |

| IUPAC Name | 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid[1] | This compound |

| Physical Form | Solid | Expected to be a liquid or low-melting solid |

Synthesis and Purification Workflow

The target compound, this compound, can be readily synthesized from its corresponding carboxylic acid via standard esterification methods. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Rationale for Experimental Choices

-

Choice of Esterification: Fischer esterification is a classic, cost-effective, and scalable method for producing methyl esters from carboxylic acids.

-

Catalyst: Sulfuric acid is a highly effective and common catalyst for this reaction. Its role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Solvent and Reagent: Methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side due to its large excess.

-

Purification: An aqueous workup with a mild base (e.g., sodium bicarbonate) is necessary to neutralize the acid catalyst and remove any unreacted carboxylic acid. Subsequent extraction into an organic solvent and purification by column chromatography ensures high purity of the final product.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Properties and Their Determination

The following table summarizes the predicted and required experimental determinations for the key physicochemical properties of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Predicted Value / State | Standard Experimental Protocol | Causality and Significance |

| Melting Point | Expected to be a low-melting solid or liquid | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus | Defines the physical state at room temperature and is a key indicator of purity. |

| Boiling Point | Higher than the carboxylic acid precursor | Vacuum Distillation | Important for purification by distillation and assessing volatility. |

| Solubility | Higher solubility in non-polar organic solvents compared to the precursor | Kinetic and thermodynamic solubility assays in various solvents (e.g., water, DMSO, ethanol, octanol) | Crucial for formulation, biological assays, and predicting in-vivo absorption. |

| pKa | The basicity of the pyrazole nitrogens would be the primary determinant. | Potentiometric titration or UV-spectrophotometry | Influences the ionization state at physiological pH, which affects solubility, permeability, and target binding. |

| LogP / LogD | Expected to be higher than the carboxylic acid | Shake-flask method (octanol/water) or calculated via software (e.g., ChemDraw) | Measures lipophilicity, which is critical for predicting membrane permeability and ADME properties. |

Spectroscopic and Analytical Characterization

A crucial aspect of synthesizing and characterizing a new compound is the rigorous confirmation of its chemical structure and purity. The following spectroscopic and analytical techniques are essential.

Predicted Spectral Data

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.8-3.9 ppm. The characteristic peaks for the ethyl and methyl groups on the pyrazole ring will remain, though their chemical shifts may be slightly altered compared to the carboxylic acid precursor.

-

¹³C NMR: A new resonance for the methyl ester carbon should appear around 52 ppm, and the carbonyl carbon signal will be in the typical ester range (around 160-165 ppm).

-

IR Spectroscopy: The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent. A strong C=O stretch for the ester will be present around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₁₂N₂O₂ (168.0899) should be observed in high-resolution mass spectrometry (HRMS).

Analytical Workflow for Structure and Purity Confirmation

Caption: Analytical workflow for structural confirmation and purity assessment.

Standard Operating Procedure for Purity Analysis via HPLC

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column, UV detector, and ideally coupled to a mass spectrometer.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection and Analysis: Inject 5-10 µL of the sample and run the gradient method.

-

Data Interpretation: Purity is determined by the area percentage of the main peak in the chromatogram at a suitable wavelength (e.g., 254 nm). The identity of the peak can be confirmed by the mass-to-charge ratio from the mass spectrometer.

Conclusion

References

An In-depth Technical Guide to Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The guide details its chemical identity, synthesis, and spectroscopic characterization. It also explores the broader context of the pyrazole scaffold in pharmaceuticals, offering insights into its applications as a crucial building block for the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing both foundational knowledge and practical methodologies.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of numerous therapeutic agents.[1] Its metabolic stability and versatile chemical functionality have rendered it a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The unique electronic properties of the pyrazole ring, with one nitrogen atom acting as a hydrogen bond donor and the other as a hydrogen bond acceptor, facilitate diverse interactions with biological targets.

This compound is a significant derivative within this class of compounds. Its ester functionality provides a reactive handle for further chemical modifications, making it an invaluable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into the specifics of this compound, from its fundamental properties to its synthesis and characterization.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound is not prominently available in public databases, it is unequivocally identified as the methyl ester derivative of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS Number: 50920-65-5) .[2] The structural and key physicochemical properties of the parent carboxylic acid are well-documented and provide a baseline for understanding the properties of its methyl ester.

Table 1: Physicochemical Properties of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 50920-65-5 | PubChem[2] |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[2] |

| Molecular Weight | 154.17 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 132-145 °C | Sigma-Aldrich |

| InChIKey | VFMGOJUUTAPPDA-UHFFFAOYSA-N | PubChem[2] |

The conversion of the carboxylic acid to its methyl ester is a standard chemical transformation that is expected to alter these properties, for instance, by lowering the melting point and increasing lipophilicity.

Synthesis of this compound

The synthesis of the target molecule can be efficiently achieved through the esterification of its parent carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This section provides a detailed, self-validating protocol for this transformation, grounded in established chemical principles.

Rationale for Synthetic Approach

The chosen method is a standard acid-catalyzed esterification (Fischer esterification), a reliable and well-understood reaction. The causality behind the experimental choices is as follows:

-

Methanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to drive the equilibrium towards the product side.

-

Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The work-up procedure involving neutralization with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid. The subsequent extraction with an organic solvent isolates the desired ester.

Experimental Protocol: Fischer Esterification

Materials:

-

1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following sections describe the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Pyrazole-H | ~6.5 - 7.0 (s, 1H) | ~110 - 115 |

| O-CH₃ | ~3.8 - 4.0 (s, 3H) | ~50 - 55 |

| N-CH₂-CH₃ | ~4.1 - 4.3 (q, 2H) | ~45 - 50 |

| Pyrazole-CH₃ | ~2.2 - 2.4 (s, 3H) | ~10 - 15 |

| N-CH₂-CH₃ | ~1.3 - 1.5 (t, 3H) | ~14 - 16 |

| C=O | - | ~160 - 165 |

| Pyrazole-C-CH₃ | - | ~145 - 150 |

| Pyrazole-C-COOCH₃ | - | ~135 - 140 |

Note: These are predicted values based on known data for similar pyrazole derivatives and may vary slightly in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. The fragmentation pattern of esters often involves cleavage at the ester linkage.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

-

Loss of -OCH₃: A significant fragment resulting from the cleavage of the methoxy group from the ester.

-

Loss of -COOCH₃: A fragment corresponding to the loss of the entire carbomethoxy group.

-

Further fragmentation of the pyrazole ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

-

~1720-1740 cm⁻¹: Strong absorption due to the C=O stretching of the ester group.

-

~1100-1300 cm⁻¹: C-O stretching of the ester.

-

~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs. This compound, as a functionalized pyrazole, serves as a versatile building block for the synthesis of a wide array of potential drug candidates.

Role as a Synthetic Intermediate

The ester group of this compound can be readily converted into other functional groups, such as amides, hydrazides, or can be reduced to an alcohol. This chemical versatility allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory effects.

-

Anticancer agents: The pyrazole scaffold is present in several anticancer drugs.

-

Antimicrobial agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.

Logical Relationship in Drug Development

Caption: Logical progression from the starting material to a drug candidate.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. As research in medicinal chemistry continues to evolve, the strategic use of such versatile scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

solubility and stability of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyrazole derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive technical overview of the predicted solubility and stability profile of this compound, outlines detailed protocols for empirical determination, and offers insights into its handling and storage. The methodologies described are grounded in established principles of pharmaceutical sciences and are designed to ensure data integrity and regulatory compliance.

Introduction and Molecular Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[2] this compound belongs to this important class of heterocyclic compounds. Its structure, featuring a methyl ester functional group, suggests specific chemical behaviors that dictate its solubility and susceptibility to degradation. Accurate characterization of these properties is a critical, non-negotiable step in the development pipeline, as it directly impacts bioavailability, formulation strategy, shelf-life, and the selection of appropriate storage conditions. This document serves as a foundational guide for researchers initiating work with this molecule.

Physicochemical Properties

A molecule's behavior in solution is governed by its intrinsic physicochemical properties. While extensive empirical data for this specific molecule is not widely published, we can compile known information and draw reliable inferences from closely related analogs to build a predictive profile.

| Property | This compound | Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (Analog A) | 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Analog B) |

| Molecular Formula | C₈H₁₂N₂O₂[1] | C₉H₁₄N₂O₂[3] | C₇H₁₀N₂O₂[4] |

| Molecular Weight | 168.2 g/mol [1] | 182.22 g/mol [3] | 154.17 g/mol [4] |

| Appearance | Colorless liquid[1] | - | - |

| Boiling Point | 66-72 °C at 4 mmHg[1] | - | - |

| Predicted XLogP3 | - | 1.6[3] | 0.8[4] |

| Hydrogen Bond Donors | 0 | 0[3] | 1[4] |

| Hydrogen Bond Acceptors | 3 | 3[3] | 3[4] |

Data compiled from various sources.[1][3][4]

The structure lacks hydrogen bond donors and possesses a moderate number of acceptors, suggesting that its solubility in aqueous media will be limited. The ester functionality makes it susceptible to hydrolysis, a key consideration for its stability.

Solubility Profile: A Predictive and Practical Guide

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in process chemistry to absorption and bioavailability in pharmacology.

Theoretical Solubility Assessment

Based on its chemical structure—a relatively nonpolar pyrazole core with an ester group—this compound is predicted to exhibit the following solubility characteristics:

-

High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Moderate to High Solubility in lower-alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.

-

Low Solubility in non-polar solvents such as hexanes and toluene.

-

Very Low Intrinsic Solubility in aqueous media. The absence of readily ionizable groups suggests that its aqueous solubility will not be significantly modulated by pH changes within a typical physiological range.

Experimental Workflow for Solubility Determination

To move beyond prediction, a systematic experimental evaluation is necessary. The following protocol describes a standard workflow for determining both kinetic and thermodynamic solubility, which are relevant for early-stage screening and formulation development, respectively.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

Rationale: This method is considered the gold standard for determining the true equilibrium solubility of a compound. By allowing the system to reach equilibrium over 24 hours, it avoids the kinetic traps of precipitation from a supersaturated solution, providing data crucial for formulation.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials. Ensure solid is present to guarantee saturation.

-

Solvent Addition: To each vial, add 1.0 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a consistent temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, allow the vials to stand for 30 minutes to let undissolved solid settle. Alternatively, centrifuge the samples at 10,000 x g for 10 minutes.

-

Sampling and Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter (ideally, a filter material with low compound binding, like PTFE or PVDF) to remove any remaining particulates.

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile).

-

Dilute the filtered supernatant with the same solvent used for the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration. The concentration represents the thermodynamic solubility in that solvent.

-

Stability Profile: Uncovering Degradation Pathways

Stability is not an inherent property but a measure of a compound's resistance to chemical modification under specific environmental conditions. For an ester-containing molecule, hydrolysis, oxidation, and photolysis are primary concerns.

Key Degradation Pathways

-

Hydrolytic Degradation: The ester moiety is the most probable site of instability. It can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid (Analog B) and methanol. Studies on similar pyrazole ester derivatives have shown they can degrade rapidly in aqueous buffers, particularly at basic pH.[5][6]

-

Oxidative Degradation: While the pyrazole ring itself is generally stable, interaction with oxidative agents could potentially lead to N-oxide formation or other degradation products.[7]

-

Photodegradation: Aromatic systems like pyrazole can absorb UV radiation, which may induce photochemical reactions and degradation.

Experimental Workflow: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a compound under harsh conditions.[8] Its purpose is to identify likely degradation products and to develop a "stability-indicating" analytical method capable of separating the parent compound from any degradants.[9][10]

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocol: Forced Degradation Study

Rationale: This protocol is designed based on ICH guidelines to expose the compound to a variety of stresses.[8] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect major degradants without completely consuming the parent drug.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Store all samples protected from light, except for the photostability samples.

-

Acid Hydrolysis: Mix with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Mix with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Note: Base hydrolysis is often rapid for esters; frequent time points are recommended.

-

Oxidative Degradation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Mix with the 50:50 acetonitrile:water diluent. Incubate at 60 °C.

-

Photostability: Place the solution in a transparent vial inside a photostability chamber that complies with ICH Q1B guidelines. Run a parallel dark control sample.

-

-

Time Points and Quenching:

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

-

Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on the parent peak and any new peaks that appear.

-

Calculate the percentage of degradation and perform a mass balance to ensure all components are accounted for.

-

Recommended Handling and Storage

Based on the predicted chemical nature of this compound, the following handling and storage procedures are recommended to maintain its integrity:

-

Storage Temperature: Store in a tightly sealed container at low temperatures, as recommended by suppliers (0-8 °C).[1] This minimizes the rate of potential hydrolytic and thermal degradation.

-

Protection from Moisture: The ester functionality is susceptible to hydrolysis. Store in a desiccated environment to prevent exposure to atmospheric moisture.

-

Protection from Light: To prevent potential photodegradation, store in amber vials or in a dark location.

-

Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.

Conclusion

This compound is a molecule of interest with a predictable physicochemical profile. It is expected to have good solubility in common organic solvents but limited aqueous solubility. Its primary stability liability is the ester functional group, which is prone to hydrolysis, especially under basic conditions. The experimental protocols detailed in this guide provide a robust framework for empirically determining its solubility and stability characteristics. This essential data will empower researchers, formulation scientists, and drug development professionals to unlock the full potential of this valuable chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. jocpr.com [jocpr.com]

- 10. biomedres.us [biomedres.us]

Foreword: The Pyrazole Carboxylate Scaffold - A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity Screening of Substituted Pyrazole Carboxylates

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] When functionalized with a carboxylate group and various substituents, these molecules become substituted pyrazole carboxylates, a chemical class renowned for its remarkable versatility and broad spectrum of biological activities.[4][5]

This guide provides a comprehensive, field-proven framework for navigating the biological activity screening of novel substituted pyrazole carboxylates. We will move beyond rote protocols to explore the underlying scientific rationale, the causality behind experimental choices, and the integrated workflows that transform a library of synthesized compounds into promising lead candidates. This document is designed for the hands-on researcher, the drug development professional, and the medicinal chemist seeking to unlock the full therapeutic potential of this versatile chemical class.

Strategic Framework: The Screening Cascade

The journey from a newly synthesized pyrazole carboxylate to a viable drug candidate is a process of systematic filtration. This is best visualized as a "Screening Cascade," a hierarchical approach designed to efficiently identify potent, selective, and drug-like molecules while eliminating unsuitable compounds early to conserve resources.[6][7] The key is to increase the biological complexity and resource intensity of the assays only for the most promising compounds that pass through preceding filters.

Caption: The Drug Discovery Screening Cascade for Pyrazole Carboxylates.

Target Selection: Aligning the Scaffold with Biology

The pyrazole core is not universally active; its potential is realized when its substituents are designed to interact with a specific biological target. The choice of initial screen is therefore a critical, strategy-defining step. Historical success and computational modeling guide the selection of primary targets for a novel pyrazole library.

Table 1: Common Biological Targets for Pyrazole Derivatives

| Biological Activity | Primary Molecular Targets | Representative References |

| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2), Lipoxygenase (LOX), mPGES | [1][8][9] |

| Anticancer | Protein Kinases (e.g., Aurora, CK2, AKT1), Telomerase, Topoisomerase | [10][11][12][13][14] |

| Antimicrobial | Bacterial enzymes (e.g., DNA gyrase), Fungal metabolic pathways | [15][16][17][18] |

| Neuroprotective | N-methyl-D-aspartate (NMDA) receptors | [19] |

| Metabolic Disorders | Cannabinoid-1 (CB1) receptor | [20] |

For this guide, we will focus on two of the most prominent areas for pyrazole carboxylates: protein kinase inhibition for anticancer applications and COX inhibition for anti-inflammatory effects.

Primary Screening & Hit Identification

The goal of primary screening is to rapidly test a large number of compounds at a single concentration to identify "hits"—compounds that show a predetermined level of activity.[21][22][23] This is almost always performed using high-throughput screening (HTS) in 96-well or 384-well plate formats.[24][25]

Example Protocol 1: In Vitro Protein Kinase Inhibition Assay (Aurora Kinase A)

Protein kinases are crucial regulators of cell signaling, and their abnormal expression is linked to cancer.[13][14] Pyrazole scaffolds are well-established as "hinge-binding" motifs in kinase inhibitors.[26]

Causality & Rationale: This is a biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of Aurora Kinase A. We use a fluorescence-based readout, as these are highly sensitive and common in HTS.[22] The ATP concentration is set near its Michaelis-Menten constant (Km) to ensure that we can sensitively detect competitive inhibitors.

Step-by-Step Methodology:

-

Plate Preparation: Dispense 5 µL of kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into all wells of a 384-well plate.

-

Compound Addition: Add 50 nL of test compounds (from a 10 mM DMSO stock) to the appropriate wells for a final screening concentration of 10 µM. For control wells, add 50 nL of pure DMSO.

-

Positive & Negative Controls (Self-Validation):

-

Negative Control (100% Activity): Wells containing DMSO vehicle only.

-

Positive Control (0% Activity): Wells containing a known, potent Aurora Kinase A inhibitor (e.g., Alisertib) at a high concentration (e.g., 50 µM).

-

-

Enzyme Addition: Add 5 µL of Aurora Kinase A enzyme solution (prepared in assay buffer to a 2x final concentration) to all wells except the "no enzyme" background controls. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

Reaction Initiation: Add 10 µL of a substrate/ATP mix (containing a fluorescent peptide substrate and ATP at its Km value) to all wells.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Reaction Termination & Detection: Add 10 µL of a stop reagent (e.g., a solution containing EDTA to chelate Mg²⁺). Read the fluorescence intensity on a compatible plate reader.

-

Data Analysis & Hit Criteria:

-

Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Calculate the Z-factor for the plate to validate assay quality: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|. A Z-factor > 0.5 indicates an excellent assay.[22]

-

A "hit" is defined as any compound exhibiting >50% inhibition (or 3 standard deviations from the mean of the negative controls).

-

Hit Confirmation and Secondary Screening

A "hit" from a primary screen is not a confirmed active compound. It is a candidate that requires further validation to eliminate false positives and confirm its mechanism of action.[21]

-

Hit Confirmation: Re-test the initial hits in a dose-response format (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).

-

Counter-Screening: This is critical for weeding out non-specific or "promiscuous" inhibitors.[21] These compounds often act through mechanisms like aggregation, sequestration of the enzyme, or interference with the assay technology itself. A simple counter-screen involves re-testing hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts colloidal aggregates. True inhibitors should retain their activity.

-

Orthogonal Assays: An orthogonal assay confirms the biological effect through a different method or in a more complex system. If the primary screen was biochemical, the secondary screen should ideally be cell-based.[27]

Example Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

For a potential anticancer compound, demonstrating that it can kill cancer cells is a critical next step. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][27][28]

Causality & Rationale: This assay provides more physiologically relevant data than a purely biochemical screen.[27] It tests whether the compound can cross the cell membrane and engage its target in a complex cellular environment to produce a cytotoxic or cytostatic effect. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified.[28]

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal cancer cells) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the confirmed pyrazole carboxylate hits in culture medium. Add 100 µL of these dilutions to the cells. Include vehicle-only (DMSO) wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 7. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 8. sciencescholar.us [sciencescholar.us]

- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. cell4pharma.com [cell4pharma.com]

- 25. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 26. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 27. Cell-Based Assays [sigmaaldrich.com]

- 28. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

The Pyrazole Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Avenues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and ability to engage in a multitude of non-covalent interactions have established it as a "privileged scaffold" – a molecular framework that can be readily adapted to bind with high affinity and selectivity to a diverse array of biological targets. This guide provides a comprehensive exploration of the key therapeutic targets of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their discovery and validation.

Cyclooxygenase (COX) Enzymes: The Foundation of Anti-Inflammatory Pyrazoles

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, represents one of the most clinically successful applications of pyrazole-based drugs.[1][2][3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, inflammation, and fever.[4] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

The selective inhibition of COX-2 by diaryl-substituted pyrazoles, such as the archetypal celecoxib, is attributed to the presence of a sulfonamide or a similar pharmacophore. This group can insert into a secondary pocket present in the active site of COX-2 but absent in COX-1.[3] Key SAR insights for pyrazole-based COX-2 inhibitors include:

-

1,5-Diaryl Substitution: The presence of aryl groups at the 1- and 5-positions of the pyrazole ring is crucial for potent inhibitory activity.

-

Para-Sulfonamide Moiety: A sulfonamide or methylsulfonyl group at the para-position of the N-1 phenyl ring is a hallmark of many selective COX-2 inhibitors, as it facilitates interaction with the secondary pocket of the enzyme.[5]

-

Substituents on the 5-Aryl Ring: The nature and position of substituents on the C-5 phenyl ring can significantly influence potency and selectivity.[6]

Quantitative Data on Pyrazole-Based COX-2 Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| SC-558 | 10 | 0.0019 | 5263 |

| Compound 6k[6] | >100 | 0.05 | >2000 |

| Compound 6m[6] | >100 | 0.06 | >1667 |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., Amplex Red)

-

Test pyrazole compounds and reference inhibitors (e.g., celecoxib, indomethacin)

-

Assay buffer (e.g., Tris-HCl)

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Protein Kinases: A Major Frontier in Oncology

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective protein kinase inhibitors.[8] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Pyrazole derivatives have been successfully designed to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Bruton's Tyrosine Kinase (BTK).[8]

Mechanism of Action and SAR

Most pyrazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[8] The SAR for pyrazole kinase inhibitors is highly dependent on the specific kinase being targeted, but some general principles have emerged:

-

Hinge-Binding Motif: The pyrazole core often serves as a scaffold to present a hinge-binding motif, typically through one of its nitrogen atoms, which forms hydrogen bonds with the kinase hinge region.

-

Substituents at N-1 and C-3/C-5: These positions are frequently modified to achieve selectivity and potency by exploring different hydrophobic and hydrophilic pockets within the ATP-binding site.

-

Solvent-Exposed Region: Substituents pointing towards the solvent-exposed region can be modified to improve physicochemical properties such as solubility and cell permeability.[10]

Quantitative Data on Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) |

| Afuresertib (GSK2110183)[8] | Akt1 | 0.08 (Ki) |

| Barasertib (AZD1152)[8] | Aurora B | 0.37 |

| Crizotinib | ALK/MET | 24/8 |

| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 |

Experimental Protocol: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazole compounds against a target kinase.

Materials:

-

Recombinant target kinase

-

Specific substrate peptide

-

ATP and MgCl₂

-

Test pyrazole compounds

-

Detection system (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds in DMSO.

-

In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate in a suitable reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Terminate the reaction and quantify kinase activity. This can be done by measuring ADP production or by detecting the phosphorylated substrate using a specific antibody.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by pyrazole derivatives.[12][13]

Monoamine Oxidases (MAOs): Targeting Neurological and Psychiatric Disorders

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[14] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, making MAO inhibitors valuable therapeutic agents for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[15][16] Pyrazole and its derivatives have emerged as a promising scaffold for the development of selective MAO inhibitors.[11][14]

Mechanism of Action and SAR

Pyrazole-based MAO inhibitors can act through both reversible and irreversible mechanisms. The pyrazole ring can be considered a cyclic hydrazine moiety, a class of compounds known to be MAO inhibitors.[14] Key SAR findings include:

-

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence both the potency and selectivity for MAO-A versus MAO-B.[11][17]

-

N-1 Phenyl Substitution: An N-phenyl group is often present, and substituents on this ring can modulate activity.

-

Additional Rings: The presence of additional fused or appended rings can enhance potency and selectivity.[17]

Quantitative Data on Pyrazole-Based MAO Inhibitors

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

| Compound 5[11] | 0.008 | 8.5 | MAO-A selective |

| Compound 16[11] | 0.004 | 45.2 | MAO-A selective |

| Compound 22[11] | 12.5 | 0.015 | MAO-B selective |

Experimental Protocol: In Vitro MAO-A/MAO-B Inhibition Assay

This protocol describes a common fluorometric method for assessing MAO inhibition.

Materials:

-

Recombinant human MAO-A and MAO-B

-

Substrate (e.g., kynuramine for non-selective, or specific substrates for each isoform)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Test pyrazole compounds and reference inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B)

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a black 96-well plate, add the MAO enzyme (A or B), HRP, Amplex Red, and the test compound or vehicle.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of fluorescence increase is proportional to MAO activity.

-

Calculate the percentage of inhibition and determine the IC50 values.[18]

Signaling Pathway: MAO-B and Dopamine Metabolism

Caption: Inhibition of dopamine metabolism by pyrazole-based MAO-B inhibitors.[15][16]

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By hydrolyzing these cyclic nucleotides, PDEs play a crucial role in a wide range of cellular processes. Inhibition of specific PDE isoforms has therapeutic potential in various diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.[19] Pyrazole derivatives have been identified as potent inhibitors of several PDE families, particularly PDE4.[20]

Mechanism of Action and SAR

Pyrazole-based PDE inhibitors typically act by competing with the natural substrate (cAMP or cGMP) for the active site of the enzyme. The SAR for pyrazole PDE4 inhibitors often involves:

-

Core Scaffold: The pyrazole ring serves as a central scaffold for orienting key substituents.

-

Substituents Mimicking Adenine: Portions of the molecule are designed to mimic the adenine moiety of cAMP to facilitate binding to the active site.

-

Hydrophobic Pockets: Substituents are often designed to occupy hydrophobic pockets within the enzyme's active site to enhance potency and selectivity.[20]

Quantitative Data on Pyrazole-Based PDE Inhibitors

| Compound | Target PDE | IC50 (nM) |

| Roflumilast (not a pyrazole, for comparison) | PDE4 | 0.8 |

| Pyrazole No. 21[20] | PDE4D | 21 |

| Compound 16[21] | PDE4 | <1 (TNF-α inhibition) |

Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) based assay for measuring PDE4 inhibition.

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Test pyrazole compounds and a reference inhibitor (e.g., rolipram)

-

Assay buffer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a suitable microplate, add the PDE4 enzyme and the test compound or vehicle.

-

Incubate to allow for inhibitor binding.

-

Add the FAM-cAMP substrate to initiate the reaction.

-

Incubate for a specific time to allow for cAMP hydrolysis.

-

Measure the fluorescence polarization. In the absence of inhibition, the small FAM-cAMP tumbles rapidly, resulting in low polarization. Upon inhibition, the unbound FAM-cAMP remains, leading to a sustained low polarization signal.

-

Calculate the percentage of inhibition and determine the IC50 values.[22]

Signaling Pathway: PDE4 and cAMP Degradation

References

- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 16. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Beyond PDE4 inhibition: A comprehensive review on downstream cAMP signaling in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 21. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

The Pyrazole Core: Strategic Synthesis and Application in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Privileged Status of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a position of exceptional importance in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this versatile scaffold has become a cornerstone in the development of therapeutic agents across a vast spectrum of diseases.[3][4] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor allow it to engage with biological targets in a highly specific manner.[5][6]

The significance of pyrazoles is underscored by their presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction drug Sildenafil (Viagra®), and a growing number of kinase inhibitors for cancer therapy.[7][8][9] The therapeutic breadth of pyrazole-containing compounds is remarkable, encompassing anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic activities.[1][10][11]

This guide moves beyond a simple recitation of reactions. It is designed to provide senior researchers and drug development professionals with a strategic overview of pyrazole synthesis, grounded in mechanistic understanding and practical application. We will explore the causality behind choosing one synthetic route over another, delve into the structure-activity relationships (SAR) that drive successful drug design, and provide detailed, field-proven protocols for the synthesis of these vital compounds.

Chapter 1: Foundational Synthetic Strategies for Constructing the Pyrazole Ring

The construction of the pyrazole core is a well-established field, yet a deep understanding of the foundational methods is critical for troubleshooting, optimization, and innovation. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required regioselectivity.

The Knorr Pyrazole Synthesis: The Archetypal Cyclocondensation

The most classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] This reaction's enduring prevalence is due to its reliability and the commercial availability of a vast array of starting materials.

Causality and Mechanistic Insight: The reaction proceeds via an initial condensation of the more nucleophilic hydrazine nitrogen onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The critical challenge in the Knorr synthesis is controlling regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two regioisomeric products can form.[7] The outcome is often governed by the relative reactivity of the two carbonyl groups and the steric hindrance imposed by the hydrazine substituent.